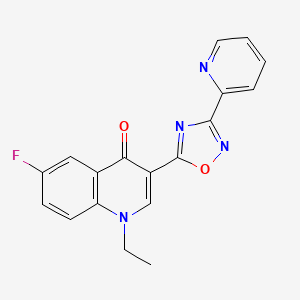

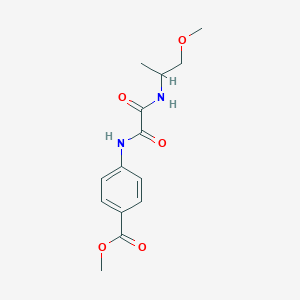

4-isopropoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Reactivity

One aspect of research involves developing synthetic methodologies for constructing complex molecules. For example, the Rhodium-catalyzed oxidative coupling between primary and secondary benzamides and alkynes highlights a method for synthesizing polycyclic amides, including isoquinolones, via oxidative ortho C-H activation (Song et al., 2010). This technique could theoretically be applied to synthesize derivatives of 4-isopropoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, offering pathways for generating novel compounds with potential biological activities.

Biological Activities and Potential Therapeutic Applications

Research into the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide by Batalha et al. (2019) explores the chemical properties of 4-oxoquinoline derivatives, which are known for their antibacterial and antiviral pharmacological activities (Batalha et al., 2019). This study underscores the relevance of structural modifications on biological activity, suggesting that alterations to the 4-isopropoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide structure could yield compounds with significant therapeutic potential.

Drug Discovery and Development

In the context of drug discovery, novel 4-oxoquinazoline-based N-hydroxypropenamides have been investigated for their histone deacetylase (HDAC) inhibitory activity, showing potent cytotoxicity against various human cancer cell lines (Anh et al., 2021). This research highlights the utility of 4-oxo derivatives in designing inhibitors with specific biological targets, potentially guiding the development of derivatives of 4-isopropoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide for cancer therapy.

Chemical Synthesis and Material Science

Furthermore, the synthesis and cytotoxic activity of 7-oxo-7H-dibenz[f,ij]isoquinoline derivatives as documented by Bu et al. (2001) provide an example of how specific structural motifs within chemical entities like 4-isopropoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can be leveraged to design compounds with potent biological effects (Bu et al., 2001). This research could inspire further exploration into the anticancer potential of similar compounds.

Wirkmechanismus

Target of Action

The primary target of 4-isopropoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is phosphodiesterase III A (PDE3A) . PDE3A is an enzyme that plays a crucial role in cellular signaling by breaking down cyclic adenosine monophosphate (cAMP), a messenger molecule that transfers the effects of hormones like glucagon and adrenaline.

Mode of Action

This compound acts as a potent inhibitor of PDE3A . By inhibiting PDE3A, it prevents the breakdown of cAMP, thereby increasing the concentration of cAMP within the cell. This leads to a series of intracellular events, including the activation of cAMP-dependent protein kinase, which influences various cellular responses such as platelet aggregation and smooth muscle contraction.

Biochemical Pathways

The increase in cAMP levels affects several biochemical pathways. One of the most significant is the cAMP-dependent pathway , where elevated cAMP activates protein kinase A (PKA). PKA then phosphorylates multiple targets, leading to various downstream effects such as relaxation of smooth muscles and inhibition of platelet aggregation .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility and stability, which according to the ChemicalBook, it is slightly soluble in DMSO and methanol when heated .

Result of Action

The inhibition of PDE3A by 4-isopropoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide leads to antimitogenic, antithrombotic, vasodilatory, and cardiotonic effects in vivo . These effects are primarily due to the increased levels of cAMP, leading to smooth muscle relaxation (vasodilation), inhibition of platelet aggregation (antithrombotic effect), and increased heart contractility (cardiotonic effect).

Action Environment

Environmental factors such as temperature and light can influence the compound’s action, efficacy, and stability. For instance, the compound is light-sensitive and should be stored in an amber vial in a -20°C freezer . These conditions help maintain the compound’s stability and ensure its efficacy when used.

Eigenschaften

IUPAC Name |

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-12(2)24-16-7-3-13(4-8-16)19(23)20-15-6-9-17-14(11-15)5-10-18(22)21-17/h3-4,6-9,11-12H,5,10H2,1-2H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTDQUVZMDBIPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-isopropoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2939598.png)

![3-[3-(4-fluorophenoxy)phenyl]-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B2939604.png)

![Tert-butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2939606.png)

![(2Z)-2-[(acetyloxy)imino]-N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2939609.png)